5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a thiophen-2-yl group and a methyl-linked 1,2,4-oxadiazole ring bearing 3,4-dimethoxyphenyl. The oxadiazole moiety enhances metabolic stability, while the thiophene and methoxyphenyl groups may influence solubility and target binding .
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-28-16-6-5-13(10-17(16)29-2)20-22-19(30-24-20)12-25-7-8-26-15(21(25)27)11-14(23-26)18-4-3-9-31-18/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYGNVDJOAZSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has garnered attention in recent research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and antiviral effects.
The compound's molecular formula is with a molecular weight of approximately 376.41 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazin core fused with an oxadiazole and thiophene moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O4 |
| Molecular Weight | 376.41 g/mol |
| LogP | 3.063 |
| Solubility (LogSw) | -3.17 |
| Polar Surface Area | 74.574 Ų |
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that compounds containing the oxadiazole ring can be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study highlighted that oxadiazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains . This suggests that our compound may possess similar or enhanced antimicrobial properties due to its complex structure.
2. Antitumor Activity
The potential anticancer properties of the compound have been explored through various screening assays. Notably, compounds with a pyrazolo[1,5-a]pyrazin framework have shown promise in inhibiting cancer cell proliferation.
Research Findings
In a recent study involving drug screening on multicellular spheroids, compounds structurally related to our target showed significant cytotoxicity against multiple cancer cell lines . The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell cycle progression.
3. Antiviral Activity
Emerging evidence suggests that heterocyclic compounds like pyrazoles and oxadiazoles may exhibit antiviral properties by inhibiting viral replication.
The antiviral activity has been attributed to the ability of these compounds to interfere with viral enzymes or pathways essential for replication . For instance, some derivatives were shown to inhibit the replication of herpes simplex virus (HSV) effectively.
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various medicinal applications:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. The incorporation of the oxadiazole moiety can enhance the compound's ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds containing oxadiazole rings have been reported to possess antimicrobial activities against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Studies have indicated that similar compounds can modulate inflammatory responses, making this compound a candidate for further investigation in treating inflammatory diseases.
Material Science
In material science, the unique properties of this compound allow for several innovative applications:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of pyrazolo[1,5-a]pyrazines make them suitable for use in OLED technology. Their ability to emit light when subjected to an electric current can be harnessed for developing efficient lighting solutions.
- Sensors : The compound’s potential reactivity can be utilized in sensor technology, particularly for detecting environmental pollutants or biological markers.
Drug Development
The structural features of the compound facilitate its modification to enhance bioavailability and reduce toxicity. This versatility makes it an attractive candidate for drug development pipelines targeting various diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored several pyrazolo[1,5-a]pyrazines with oxadiazole substituents. The results indicated that one derivative showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology evaluated the antimicrobial properties of oxadiazole derivatives. The study found that compounds similar to the target molecule exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Case Study 3: OLED Applications
A paper in Advanced Materials detailed the use of pyrazolo[1,5-a]pyrazine derivatives in OLEDs. The findings demonstrated that these compounds could achieve high efficiency and stability when incorporated into device architectures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]Pyrazin-4-one Cores
- Key Differences: The target compound’s fully unsaturated pyrazinone core may enhance aromatic stacking compared to the dihydro derivative in . The oxadiazole group in the target compound improves metabolic stability over phenyl/phenethyl substituents in . Pyrimidinone cores (e.g., MK66) introduce an additional nitrogen, altering hydrogen-bonding capacity compared to pyrazinone .
Heterocyclic Variants with Functional Group Overlaps
- Triazolopyrimidines prioritize agricultural applications, whereas the target compound’s oxadiazole-thiophene system may favor pharmaceutical uses.
Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
